molecular formula C11H9ClN2O3 B1270105 Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 478030-49-8

Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No. B1270105
CAS RN: 478030-49-8
M. Wt: 252.65 g/mol
InChI Key: WIJSONSWHMEIAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate often involves cyclocondensation reactions, which can be facilitated by different conditions such as ultrasound irradiation for regioselective synthesis or the use of specific catalysts for the formation of the oxadiazole ring. For example, a related compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was synthesized via the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, highlighting the type of synthetic approaches employed in this chemical class (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).

Molecular Structure Analysis

The molecular structure of related oxadiazole derivatives often exhibits interesting features such as intramolecular hydrogen bonds, π-π interactions, and crystal packing influenced by various non-covalent interactions. The crystal and molecular structure analysis, including Hirshfeld surface analysis, provides insights into the stability and intermolecular interactions present in these compounds, which can influence their chemical reactivity and physical properties (Achutha et al., 2017).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : Derivatives of 1,2,4-oxadiazole-5-carboxylic acid have been synthesized, exemplified by compounds like 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. These derivatives are prepared from reactions involving components like ethyl oxalyl chloride and have been investigated for structural modifications to improve activity in various fields (Santilli & Morris, 1979).

  • Molecular Structure Analysis : Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound synthesized through related chemical reactions, has been extensively studied for its molecular structure using techniques like X-ray diffraction, revealing important details about its intramolecular hydrogen bonds and molecular stability (Achutha et al., 2017).

  • Crystal Structure Communications : The study of compounds like ethyl 3-(4-chlorophényl)-3a-méthyl-5-phényl-3,3a,4,11-tétrahydro-3H-[1,2,4]triazolo[4,3-a][1,5]benzodiazépine-1-carboxylate, which share a similar structural motif with Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate, has contributed to understanding the behavior of these compounds in crystal structures and their potential applications in drug design (Chiaroni et al., 1995).

Biological and Medicinal Applications

  • Antimicrobial Activity : Several compounds derived from 1,2,4-oxadiazole, like N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide, have been evaluated for their antibacterial efficacy against various strains of bacteria. These studies contribute to the potential application of such compounds in the field of antimicrobial therapy (Rehman et al., 2016).

  • Enzyme Inhibition and Alzheimer’s Disease : N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate their potential as drug candidates for Alzheimer’s disease. These studies focused on enzyme inhibition activity, specifically targeting acetyl cholinesterase (AChE), a key enzyme in Alzheimer's pathology (Rehman et al., 2018).

  • Cancer and Antimicrobial Research : Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, structurally related to Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate, have shown promising results in in vitro studies for antimicrobial and anticancer activity, highlighting the diverse potential of these compounds in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJSONSWHMEIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363013
Record name ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

CAS RN

478030-49-8
Record name ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(3-chlorophenyl)-[1,2,4]oxadiazole-5-carboxylate
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